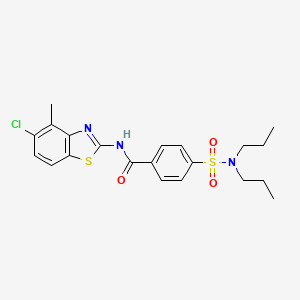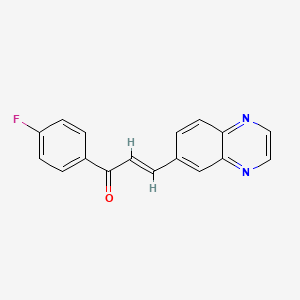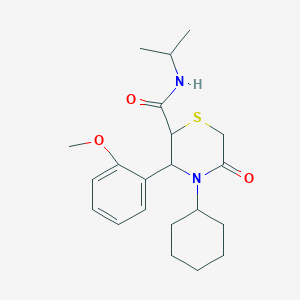![molecular formula C14H13N3O3S B2447743 4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898450-34-5](/img/structure/B2447743.png)
4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic organic compound that belongs to the class of cyclopenta[d]pyrimidinones. This compound is characterized by the presence of a nitrobenzylthio group attached to the cyclopenta[d]pyrimidinone core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the cyclopenta[d]pyrimidinone core, followed by the attachment of the nitrobenzyl group.
Common reagents used in these reactions include thiols, nitrobenzyl halides, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Cyclopenta[d]pyrimidinones: From nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The presence of the nitrobenzylthio group is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with specific enzymes and receptors makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
作用机制
The mechanism of action of 4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzylthio group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: The parent compound.
4-((3-aminobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: A reduced form with an amino group.
4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: A derivative with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrobenzylthio group in this compound imparts unique chemical and biological properties. This group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the nitro group can interact with biological targets in ways that other substituents may not, providing distinct biological activities.
属性
IUPAC Name |
4-[(3-nitrophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-14-15-12-6-2-5-11(12)13(16-14)21-8-9-3-1-4-10(7-9)17(19)20/h1,3-4,7H,2,5-6,8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLRNTKSFNUWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2447660.png)
![5-chloro-N-{[4-(furan-3-yl)phenyl]methyl}pyrimidin-2-amine](/img/structure/B2447661.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine](/img/structure/B2447662.png)
![4-ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2447663.png)




![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2447674.png)

![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447677.png)
![2-Chloro-6-(methylthio)benzo[d]thiazole](/img/structure/B2447679.png)
![1-tert-butyl 1'-ethyl 4'-(azidomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1,1'-dicarboxylate](/img/structure/B2447680.png)
![(E)-N-[3-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447682.png)
